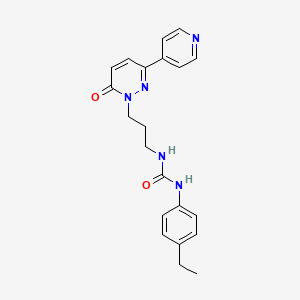![molecular formula C11H12N2O4 B2903693 (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid CAS No. 66391-30-8](/img/structure/B2903693.png)
(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dimethylamino group and a nitro group on the phenyl ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[4-(amino)-3-nitrophenyl]prop-2-enoic acid.
Reduction: Formation of 3-[4-(dimethylamino)-3-aminophenyl]prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization reactions.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the nitro group is known to enhance its biological activity, making it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for use in various applications, including textiles and coatings.
Mecanismo De Acción
The mechanism of action of (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
- (2E)-3-[4-(amino)-3-nitrophenyl]prop-2-enoic acid
- (2E)-3-[4-(dimethylamino)-3-methoxyphenyl]prop-2-enoic acid
Uniqueness
(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid is unique due to the presence of both the dimethylamino and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
66391-30-8 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12(2)9-5-3-8(4-6-11(14)15)7-10(9)13(16)17/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
UBFRDSVEMZHKQO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


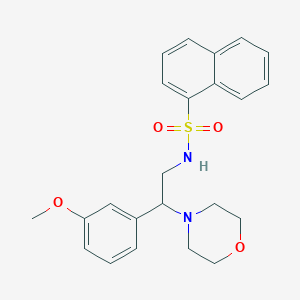
![N-(2-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903611.png)
![Ethyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2903614.png)
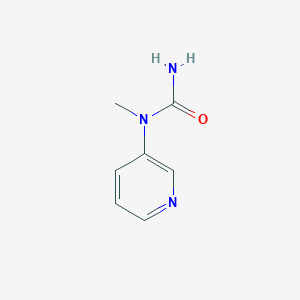
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2903616.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2903617.png)
![4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B2903620.png)
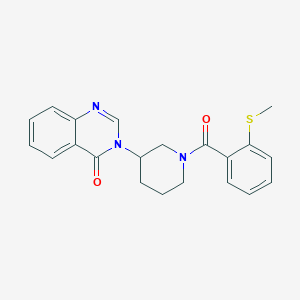
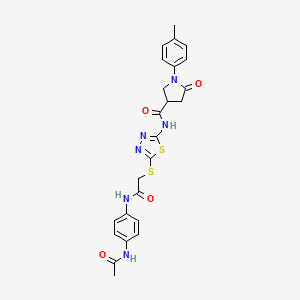
![N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2903626.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2903627.png)
![(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2903631.png)
![4-[4-(Morpholin-4-yl)benzoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903632.png)
